IQ1S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

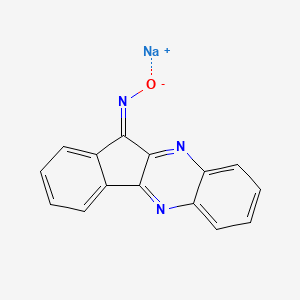

IQ1S is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of IQ1S involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using dichloromethane (CH2Cl2) as a solvent . This method is commonly used in laboratory settings for the preparation of this compound.

Analyse Des Réactions Chimiques

IQ1S undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxime derivatives, which have been shown to possess nitric oxide-donating properties.

Reduction: The reduction of this compound can lead to the formation of amine derivatives.

Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

IQ1S has a wide range of scientific research applications, including:

Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential as a nitric oxide donor, which can have various biological effects.

Medicine: The compound has shown potential in the treatment of neuroinflammation and ischemia-reperfusion injury.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of IQ1S involves its ability to donate nitric oxide (NO). This compound undergoes cytochrome P450-catalyzed oxidation to release NO, which can then interact with various molecular targets and pathways in the body . The release of NO can lead to various biological effects, including vasodilation and inhibition of inflammation.

Comparaison Avec Des Composés Similaires

IQ1S is unique due to its specific structure and ability to donate nitric oxide. Similar compounds include:

11H-indeno[1,2-b]quinoxalin-11-one oxime: This compound also donates nitric oxide and has similar biological effects.

N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine: This compound is used as a precursor in the synthesis of this compound.

These compounds share similar structural features and chemical reactivities, but this compound is distinguished by its specific applications and properties.

Activité Biologique

IQ1S, chemically known as 11H-indeno[1,2-b]quinoxalin-11-one oxime, is a compound recognized for its significant biological activity, particularly as a selective inhibitor of c-Jun N-terminal kinase (JNK). This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications in inflammatory diseases, cancer, and neuroprotection.

JNK Inhibition

This compound is primarily known for its inhibitory effects on the JNK signaling pathway. The compound exhibits potent inhibition with dissociation constants (Kd) of approximately 87 nM for JNK3, 360 nM for JNK2, and 390 nM for JNK1 . The JNK pathway is crucial in regulating cellular responses to stress and inflammation, making this compound a valuable candidate for therapeutic interventions in conditions characterized by excessive inflammation.

Anti-Inflammatory Properties

Research indicates that this compound effectively inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as interleukin-1 (IL-1α, IL-1β), IL-6, IL-10, and tumor necrosis factor-alpha (TNF-α) . This inhibition suggests a potential role for this compound in treating inflammatory diseases. In vivo studies have demonstrated that this compound can attenuate the severity of collagen-induced arthritis (CIA), reducing joint inflammation and cartilage degradation .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In a model of cerebral ischemia-reperfusion injury, this compound demonstrated protective effects against neuronal damage. The compound's ability to modulate oxidative stress and inflammatory responses positions it as a promising agent in neurodegenerative disease research .

Collagen-Induced Arthritis Model

In a study involving CIA models, administration of this compound led to significant reductions in joint swelling and histological damage. The compound's anti-inflammatory effects were confirmed through the measurement of cytokine levels in serum and joint tissues. Table 1 summarizes the findings from this study:

| Treatment Group | Joint Swelling (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 5.2 ± 0.3 | TNF-α: 150 ± 20 |

| This compound (10 mg/kg) | 2.3 ± 0.4 | TNF-α: 50 ± 10 |

| This compound (30 mg/kg) | 1.5 ± 0.2 | TNF-α: 20 ± 5 |

Neuroprotection in OXYS Rats

Another study focused on the effects of this compound on premature aging in OXYS rats revealed that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. This study highlights the compound's potential for neuroprotective applications:

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cognitive Function Score | 45 ± 5 | 70 ± 6 |

| Oxidative Stress Markers | High | Significantly Reduced |

Propriétés

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.